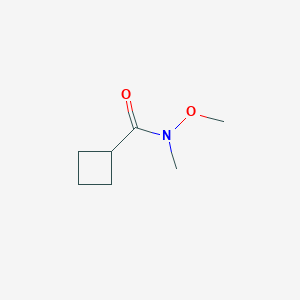
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoropyrimidines
Research has delved into the synthesis of fluoropyrimidines, highlighting the creation of 2-Fluoropyrimidine derivatives through diazotization of corresponding aminopyrimidines. This process demonstrates the compound's utility in generating fluoropyrimidines, which react significantly faster than other halogenopyrimidines, making them valuable in chemical synthesis and reactions (Brown & Waring, 1974).
Discovery and Preclinical Evaluation of Nonpeptide Antagonists
The compound has contributed to the discovery and preclinical evaluation of nonpeptide αvβ3 antagonists. These antagonists show potent and selective inhibition of the αvβ3 receptor, indicating the compound's importance in the development of treatments for osteoporosis. The research showcases the synthesis of related compounds with excellent in vitro profiles and significant pharmacokinetics, marking a step forward in clinical development for osteoporosis treatment (Coleman et al., 2004).
Nucleoside Analogues and Structural Analyses
The structural analysis of nucleoside analogues, including those incorporating fluoropyrimidine structures, has been explored. These studies help understand the molecular configuration and potential biological activities of such compounds, laying the groundwork for their application in medicinal chemistry and drug development (Sun, Lo, & McLaughlin, 2006).
Hydrogen-Deuterium Exchange Studies
Investigations into the hydrogen-deuterium exchange in 5-fluoropyrimidinones under base catalysis conditions reveal insights into the reactivity and stability of these compounds. Such studies are crucial for understanding the chemical behavior of fluoropyrimidines in various conditions, impacting their use in chemical synthesis and pharmaceutical applications (Kheifets, Gindin, & Moskvin, 2004).
Eigenschaften
IUPAC Name |
4-(5-fluoropyridin-3-yl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-6-13-9(3-10(15)14-6)7-2-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVBMNPEHTQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate](/img/structure/B1486691.png)





![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B1486699.png)


